![molecular formula C13H12F2N2O2 B2529393 2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1904065-79-7](/img/structure/B2529393.png)
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
FtsZ Inhibitors
The compound is one of the most studied FtsZ inhibitors . FtsZ is an essential protein for bacterial cell division and viability . The compound inhibits the polymerization of E. coli FtsZ in a concentration-dependent manner .
Anti-MRSA Candidate
The compound is a promising anti-MRSA (Methicillin-resistant Staphylococcus aureus) candidate . MRSA is a type of bacteria that is resistant to several antibiotics.
Gram-Negative Bacteria Target
The compound targets Gram-negative bacteria . It is particularly active against K. pneumoniae ATCC 10031 .
Cell Division Inhibition
The compound induces changes in the morphology of E. coli and K. pneumoniae consistent with inhibition of cell division .
Efflux Pump Substrate
The compound was found to be a substrate for efflux pumps in Gram-negative bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells.
Drug Development
The compound represents a new drug class as no drugs using this mode of action have been approved by regulators . This opens up a new avenue for drug development.
properties
IUPAC Name |
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOIPYQJRWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.